

An In-depth Technical Guide to 2-Fluoro-2methylpentan-1-amine

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Compound of Interest

Compound Name: 2-Fluoro-2-methylpentan-1-amine

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1566506-97-5

This technical guide provides a comprehensive overview of **2-Fluoro-2-methylpentan-1-amine**, a fluorinated aliphatic amine of interest in chemical research and drug discovery. Due to the limited availability of public data on this specific compound, this guide also draws upon information on structurally similar molecules to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

Quantitative experimental data for the physical and chemical properties of **2-Fluoro-2-methylpentan-1-amine** are not readily available in published literature. The following table summarizes the basic molecular properties and provides estimated values or data from structurally related compounds for reference.



Property	Value	Source
CAS Number	1566506-97-5	[1]
Molecular Formula	C ₆ H ₁₄ FN	[1]
Molecular Weight	119.18 g/mol	[1]
Boiling Point	Data not available	
Melting Point	Data not available	_
Density	Data not available	_
Solubility	Data not available	_
Appearance	Data not available	_

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Fluoro-2-methylpentan-1-amine** are not publicly documented in scientific journals. However, based on general principles of organic chemistry and fluorination techniques, a plausible synthetic route can be conceptualized.

Conceptual Synthetic Workflow:

The synthesis of **2-Fluoro-2-methylpentan-1-amine** could likely be achieved through a multistep process starting from a readily available pentanone derivative. A key step would involve the introduction of a fluorine atom at the C2 position, followed by the formation of the primary amine group.



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Conceptual Synthetic Pathway for **2-Fluoro-2-methylpentan-1-amine**.

General Experimental Considerations:

- Fluorination: The introduction of the fluorine atom at a tertiary carbon center could be
 achieved using various modern fluorinating reagents. The choice of reagent would be critical
 to control regioselectivity and minimize side reactions.
- Purification: Purification of the final product would likely involve column chromatography to separate it from unreacted starting materials and byproducts.
- Characterization: The structure and purity of the synthesized **2-Fluoro-2-methylpentan-1-amine** would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹9F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Applications in Drug Development

While no specific biological activities or drug development applications have been reported for **2-Fluoro-2-methylpentan-1-amine**, the introduction of a fluorine atom into small molecules is a common strategy in medicinal chemistry to enhance pharmacological properties.

The Role of Fluorine in Drug Design:

The presence of a fluorine atom can significantly impact a molecule's:

- Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.
- Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.
- Lipophilicity: Fluorination can alter the lipophilicity of a compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
- pKa: The presence of a nearby fluorine atom can lower the pKa of the amine group, influencing its ionization state at physiological pH.





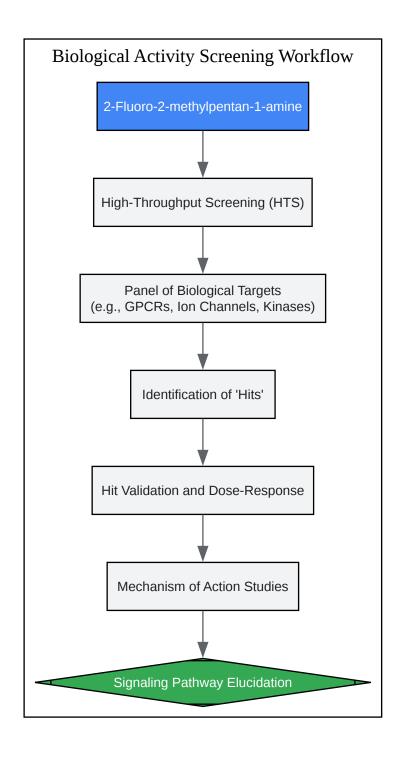


Given these properties, **2-Fluoro-2-methylpentan-1-amine** could be a valuable building block for the synthesis of novel drug candidates. Its structural motif could be incorporated into various scaffolds to explore potential activities in areas such as neuroscience, oncology, or infectious diseases.

Potential Signaling Pathway Interactions (Hypothetical):

Due to the lack of specific data, any discussion of signaling pathway interactions remains speculative. However, small aliphatic amines are known to interact with a variety of biological targets. A logical workflow for investigating the potential biological activity of this compound would involve a series of screening assays.





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Workflow for Investigating Biological Activity.

Safety Information



No specific safety data sheet (SDS) is publicly available for **2-Fluoro-2-methylpentan-1-amine**. As with any research chemical with unknown toxicological properties, it should be handled with extreme care. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Fluoro-2-methylpentan-1-amine is a chemical compound with potential applications in research and development, particularly in the field of medicinal chemistry. While specific data on its properties and biological activity are currently lacking, its structure suggests it could serve as a valuable building block for the creation of novel molecules with enhanced pharmacological profiles. Further research is warranted to synthesize and characterize this compound and to explore its potential biological effects.

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References

- 1. 2-Fluoro-2-methylpropan-1-amine | C4H10FN | CID 55289631 PubChem [pubchem.ncbi.nlm.nih.gov]
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